"Oxindole-4-boronic acid" molecular structure and conformation
"Oxindole-4-boronic acid" molecular structure and conformation
An In-depth Technical Guide to the Molecular Structure and Conformation of Oxindole-4-boronic acid
Introduction
Oxindole-4-boronic acid stands as a significant heterocyclic building block for researchers and professionals in drug development and materials science. It merges the privileged oxindole scaffold, a core component of numerous alkaloids and pharmaceuticals, with the versatile boronic acid functional group, renowned for its role in Suzuki-Miyaura cross-coupling reactions and as a pharmacophore in its own right. Understanding the precise three-dimensional structure and conformational dynamics of this molecule is paramount for rationally designing new chemical entities, predicting intermolecular interactions with biological targets, and controlling solid-state properties.
This guide provides a comprehensive technical overview of the molecular structure of oxindole-4-boronic acid, delves into its conformational landscape, and outlines the critical experimental and computational methodologies required for its characterization. The content herein is structured to offer not just data, but a field-proven perspective on the causality behind analytical choices, ensuring a trustworthy and authoritative resource for the scientific community.
Section 1: Molecular Structure Elucidation
The molecular architecture of oxindole-4-boronic acid is a composite of two key moieties: the rigid oxindole ring system and the functionally critical boronic acid group.
The Core Scaffold: Oxindole
The oxindole (1,3-dihydro-2H-indol-2-one) core is a bicyclic aromatic heterocycle featuring a benzene ring fused to a five-membered lactam ring.[1] In solution, it predominantly exists in the oxo-form, characterized by an sp³-hybridized carbon at the C(3) position.[2] This framework is largely planar and provides a rigid scaffold onto which functional groups can be appended with well-defined spatial orientation.
The Boronic Acid Functional Group
The boronic acid [-B(OH)₂] is a unique functional group characterized by an sp²-hybridized boron atom, resulting in a trigonal planar geometry.[3] A key feature of this group is the presence of a vacant p-orbital perpendicular to the molecular plane, which imparts significant Lewis acidic character.[3] This electronic deficiency allows boronic acids to participate in a wide range of chemical transformations and to act as covalent reversible inhibitors by interacting with diols or active site serines in enzymes.
Chemical Identity and Connectivity
Oxindole-4-boronic acid combines these two components via a carbon-boron bond at the 4-position of the oxindole's benzene ring. Its fundamental chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₈BNO₃ | Inferred from isomer data[4] |
| Molecular Weight | 176.97 g/mol | Inferred from isomer data[4] |
| Core Structure | Oxindole | [1] |
| Functional Group | Arylboronic Acid | [3] |
| CAS Number | Not explicitly found for the 4-isomer. | N/A |
Section 2: Conformational Analysis
While the oxindole core is rigid, the molecule's overall conformation is dictated by rotation around the C(4)-B bond and the orientation of the hydroxyl groups of the boronic acid moiety.
Rotational Isomerism around the C-B Bond
The primary source of conformational flexibility in oxindole-4-boronic acid is the rotation about the C(4)-B single bond. This rotation governs the spatial relationship between the planar boronic acid group and the plane of the oxindole ring. Computational studies on analogous phenylboronic acids have shown that the energy barrier to this rotation is relatively low, suggesting that multiple conformers may exist in equilibrium in solution.[5][6] The preferred conformation is a delicate balance between steric interactions and electronic effects, such as maximizing conjugation between the aromatic ring and the boron's vacant p-orbital.
Caption: Rotational isomerism around the C(4)-B bond.
Orientation of Boronic Acid Hydroxyl Groups
The two hydroxyl groups on the boron atom can also adopt different orientations relative to each other, typically described as syn or anti. In the solid state, the conformation is often influenced by the formation of intermolecular hydrogen bonds.[7] In co-crystals, the B(OH)₂ moiety is predominantly found in the syn/anti conformation, though syn/syn can occur when hydrogen bonding with a co-former is favored.[7]
Intermolecular Interactions: The Hydrogen-Bonded Dimer
A hallmark of arylboronic acids in the solid state is their propensity to form highly stable, centrosymmetric dimers through a pair of O-H···O hydrogen bonds between the boronic acid groups of two separate molecules.[3][8] This dimerization is a dominant feature that dictates crystal packing. These dimeric units can then further self-assemble into extended networks, such as undulating sheets, through additional hydrogen bonds or π-π stacking interactions.[8] A comprehensive search of crystallographic databases did not yield a public crystal structure for oxindole-4-boronic acid, indicating that its precise solid-state arrangement remains to be experimentally determined.
Caption: Hydrogen bonding in a typical arylboronic acid dimer.
Section 3: Experimental and Computational Verification
To move from theoretical postulation to empirical fact, a multi-pronged analytical approach is required. The following protocols are designed as self-validating systems, providing the necessary rigor for drug discovery and development.
X-ray Crystallography: The Definitive Method
Expertise & Causality: Single-crystal X-ray crystallography is the unequivocal gold standard for determining the solid-state molecular structure and conformation.[9][10] It provides precise atomic coordinates, bond lengths, and bond angles, offering an unambiguous snapshot of the molecule's preferred conformation and its intermolecular interactions within a crystal lattice. Given the absence of a published structure for this specific compound, obtaining one would be a valuable contribution to the field.[11]
Caption: Standard workflow for single-crystal X-ray crystallography.
Experimental Protocol:
-
Synthesis and Purification: Synthesize oxindole-4-boronic acid via established methods, such as the reaction of a 4-halo-oxindole with a boron-containing substrate.[12][13] Purify the crude product to >99% purity using column chromatography or recrystallization, confirmed by NMR and LC-MS.
-
Crystallization: Screen a variety of solvents and solvent mixtures (e.g., methanol, ethanol, acetone, acetonitrile, water) using slow evaporation, vapor diffusion, and slow cooling techniques to grow single crystals of suitable quality for diffraction.
-
Data Collection: Mount a selected crystal on a single-crystal X-ray diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson functions. Refine the structural model using full-matrix least-squares methods.
-
Validation: Validate the final structure using standard crystallographic metrics (e.g., R-factor, goodness-of-fit). Deposit the final coordinates and structure factors in a public database like the Cambridge Crystallographic Data Centre (CCDC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR spectroscopy is essential for confirming the molecular structure (connectivity) in solution and can provide insights into the electronic environment and, through advanced techniques, conformational preferences. Both ¹H and ¹³C NMR are fundamental for structural verification.[14][15]
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of purified oxindole-4-boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum. Key signals to observe include the aromatic protons on the benzene ring, the methylene protons at C(3), and the amide N-H proton. The boronic acid -OH protons may appear as a broad singlet and can exchange with residual water.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will confirm the number of unique carbon environments, including the characteristic carbonyl signal of the oxindole.[2]
-
2D NMR (Optional but Recommended): Perform 2D NMR experiments like COSY (to establish H-H correlations) and HSQC/HMBC (to assign C-H correlations) for unambiguous assignment of all signals.
Data Interpretation and Predicted Shifts (in DMSO-d₆):
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale / Notes |
| N-H | ~10.4 | N/A | Typical amide proton shift in oxindole.[16] |
| H-5 | ~7.3-7.5 | ~125-128 | Downfield shift due to proximity to the electron-withdrawing boronic acid. |
| H-6 | ~7.0-7.2 | ~122-124 | Standard aromatic region for oxindole.[16] |
| H-7 | ~6.9-7.1 | ~110-112 | Standard aromatic region for oxindole.[16] |
| C(3)H₂ | ~3.5 | ~36-38 | Aliphatic methylene protons adjacent to an aromatic ring.[16] |
| C=O | N/A | ~175-178 | Characteristic lactam carbonyl shift.[14] |
| C-B | N/A | ~130-135 | The carbon attached to boron is often difficult to observe directly. |
Computational Modeling
Expertise & Causality: In the absence of an experimental crystal structure, computational chemistry provides a powerful tool to predict the most stable conformations and to understand the energetics of intramolecular dynamics.[17] Density Functional Theory (DFT) is a common and effective method for such analyses on small organic molecules.[5]
Workflow for Conformational Analysis:
-
Structure Building: Construct a 3D model of oxindole-4-boronic acid.
-
Conformational Search: Perform a systematic rotational scan around the C(4)-B bond to identify all low-energy minima on the potential energy surface.
-
Geometry Optimization: Optimize the geometry of each identified conformer using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).
-
Frequency Calculation: Perform frequency calculations on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).
-
Analysis: Compare the relative energies of the conformers to predict the most stable structure and the equilibrium population distribution at a given temperature.
Conclusion
Oxindole-4-boronic acid is a molecule of significant synthetic and pharmaceutical interest. Its structure is defined by a rigid oxindole core functionalized with a conformationally flexible boronic acid group. While its solution-state connectivity can be readily confirmed by NMR, its solid-state conformation is likely dominated by the formation of strong intermolecular hydrogen-bonded dimers, a characteristic feature of arylboronic acids. The lack of a publicly available crystal structure underscores the need for experimental determination via X-ray crystallography to definitively elucidate its three-dimensional architecture and validate the conformational preferences predicted by computational models. This guide provides the foundational knowledge and actionable protocols for researchers to confidently characterize and utilize this versatile chemical entity.
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